molecular formula C7H9ClN2O2 B1374686 (6-Amino-pyridin-2-yl)-acetic acid hydrochloride CAS No. 1965308-87-5

(6-Amino-pyridin-2-yl)-acetic acid hydrochloride

Cat. No.: B1374686
CAS No.: 1965308-87-5
M. Wt: 188.61 g/mol
InChI Key: WYFDIFMZMXNCMX-UHFFFAOYSA-N
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Description

(6-Amino-pyridin-2-yl)-acetic acid hydrochloride is a chemical compound that belongs to the class of pyridine derivatives. It is characterized by the presence of an amino group at the 6th position of the pyridine ring and an acetic acid moiety. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6-Amino-pyridin-2-yl)-acetic acid hydrochloride typically involves the reaction of 6-amino-2-pyridinecarboxylic acid with acetic anhydride under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as pyridine to facilitate the acetylation process. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically conducted in large reactors with precise temperature and pressure control to achieve consistent results.

Chemical Reactions Analysis

Types of Reactions: (6-Amino-pyridin-2-yl)-acetic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The acetic acid moiety can undergo substitution reactions to form esters or amides.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Reagents such as alcohols or amines are used in the presence of catalysts like sulfuric acid or hydrochloric acid.

Major Products Formed:

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amines derived from the reduction of the amino group.

    Substitution: Esters or amides formed from the substitution of the acetic acid moiety.

Scientific Research Applications

(6-Amino-pyridin-2-yl)-acetic acid hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme interactions and protein-ligand binding.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (6-Amino-pyridin-2-yl)-acetic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

  • N-(6-Amino-pyridin-2-yl)-2,2-dimethyl-propionamide
  • 2-Amino-3-nitro-6-(4-fluorobenzylamino)pyridine
  • 3-Amino-4,6-dimethyl-thieno(2,3-b)pyridine-2-carbonitrile

Comparison: (6-Amino-pyridin-2-yl)-acetic acid hydrochloride is unique due to its specific structural features, such as the presence of both an amino group and an acetic acid moiety. This dual functionality allows it to participate in a variety of chemical reactions and interact with different molecular targets. Compared to similar compounds, it offers a distinct combination of reactivity and biological activity, making it valuable in diverse research applications.

Properties

IUPAC Name

2-(6-aminopyridin-2-yl)acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2.ClH/c8-6-3-1-2-5(9-6)4-7(10)11;/h1-3H,4H2,(H2,8,9)(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYFDIFMZMXNCMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)N)CC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1965308-87-5
Record name 2-Pyridineacetic acid, 6-amino-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1965308-87-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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